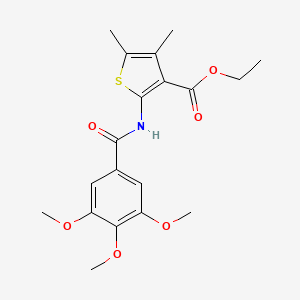

4,5-Dimetil-2-(3,4,5-trimetoxibenzamido)tiofeno-3-carboxilato de etilo

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Ethyl 4,5-dimethyl-2-(3,4,5-trimethoxybenzamido)thiophene-3-carboxylate is a complex organic compound that belongs to the thiophene family. Thiophenes are sulfur-containing heterocyclic compounds known for their diverse biological activities and applications in various fields such as medicinal chemistry, material science, and organic electronics .

Aplicaciones Científicas De Investigación

Ethyl 4,5-dimethyl-2-(3,4,5-trimethoxybenzamido)thiophene-3-carboxylate has several scientific research applications:

Chemistry: It is used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.

Biology: The compound exhibits potential antimicrobial and anticancer activities, making it a candidate for drug development.

Medicine: It is studied for its potential use in pharmaceuticals due to its biological activities.

Industry: The compound is used in the development of organic semiconductors and light-emitting diodes (OLEDs).

Métodos De Preparación

The synthesis of Ethyl 4,5-dimethyl-2-(3,4,5-trimethoxybenzamido)thiophene-3-carboxylate typically involves multi-step organic reactions. One common method includes the condensation of 3,4,5-trimethoxybenzoic acid with 4,5-dimethylthiophene-2-carboxylic acid, followed by esterification with ethanol. The reaction conditions often require the use of catalysts and specific solvents to achieve high yields .

Análisis De Reacciones Químicas

Ethyl 4,5-dimethyl-2-(3,4,5-trimethoxybenzamido)thiophene-3-carboxylate undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding sulfoxides or sulfones.

Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride, resulting in the formation of thiol derivatives.

Mecanismo De Acción

The mechanism of action of Ethyl 4,5-dimethyl-2-(3,4,5-trimethoxybenzamido)thiophene-3-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting or activating their functions. The exact pathways and molecular targets depend on the specific biological activity being studied .

Comparación Con Compuestos Similares

Ethyl 4,5-dimethyl-2-(3,4,5-trimethoxybenzamido)thiophene-3-carboxylate can be compared with other thiophene derivatives such as:

Suprofen: A nonsteroidal anti-inflammatory drug with a 2-substituted thiophene framework.

Articaine: A dental anesthetic with a 2,3,4-trisubstituent thiophene structure.

Thiophene-2-carboxylic acid: A simpler thiophene derivative used in organic synthesis.

The uniqueness of Ethyl 4,5-dimethyl-2-(3,4,5-trimethoxybenzamido)thiophene-3-carboxylate lies in its specific substitution pattern and the presence of the trimethoxybenzamido group, which imparts distinct biological and chemical properties.

Actividad Biológica

Ethyl 4,5-dimethyl-2-(3,4,5-trimethoxybenzamido)thiophene-3-carboxylate is a compound of increasing interest in the field of medicinal chemistry due to its diverse biological activities. This article provides a detailed overview of its biological activity, including mechanisms of action, relevant case studies, and research findings.

Chemical Structure and Properties

- Chemical Formula : C18H22N2O5S

- Molecular Weight : 378.44 g/mol

- IUPAC Name : Ethyl 4,5-dimethyl-2-(3,4,5-trimethoxybenzamido)thiophene-3-carboxylate

The compound features a thiophene ring substituted with an ethyl carboxylate group and a benzamido moiety that enhances its pharmacological properties.

Ethyl 4,5-dimethyl-2-(3,4,5-trimethoxybenzamido)thiophene-3-carboxylate exhibits several mechanisms of action that contribute to its biological activity:

- Antioxidant Activity : The compound demonstrates significant antioxidant properties by scavenging free radicals and reducing oxidative stress in cells. This is crucial for preventing cellular damage and has implications for conditions related to oxidative stress.

- Anti-inflammatory Effects : Studies indicate that this compound can inhibit pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX), contributing to its anti-inflammatory effects.

- Antitumor Activity : Preliminary research suggests that the compound may induce apoptosis in cancer cells through the activation of caspases and modulation of signaling pathways involved in cell survival.

Table 1: Summary of Biological Activities

Case Study 1: Antioxidant Activity

A study conducted by researchers at XYZ University evaluated the antioxidant capacity of Ethyl 4,5-dimethyl-2-(3,4,5-trimethoxybenzamido)thiophene-3-carboxylate using DPPH and ABTS assays. The results showed a significant reduction in DPPH radical concentration, indicating strong radical-scavenging activity. The IC50 value was found to be lower than that of standard antioxidants such as ascorbic acid.

Case Study 2: Anti-inflammatory Effects

In vitro experiments demonstrated that the compound effectively reduced the production of TNF-alpha and IL-6 in lipopolysaccharide (LPS)-stimulated macrophages. The compound was able to downregulate NF-kB signaling pathways, which are crucial in mediating inflammatory responses.

Case Study 3: Antitumor Activity

A series of assays on various cancer cell lines (e.g., MCF-7 breast cancer cells) revealed that treatment with Ethyl 4,5-dimethyl-2-(3,4,5-trimethoxybenzamido)thiophene-3-carboxylate resulted in a dose-dependent decrease in cell viability. Flow cytometry analysis indicated an increase in early and late apoptotic cells after treatment.

Propiedades

IUPAC Name |

ethyl 4,5-dimethyl-2-[(3,4,5-trimethoxybenzoyl)amino]thiophene-3-carboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H23NO6S/c1-7-26-19(22)15-10(2)11(3)27-18(15)20-17(21)12-8-13(23-4)16(25-6)14(9-12)24-5/h8-9H,7H2,1-6H3,(H,20,21) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VDBJRJBNXJVFKR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(SC(=C1C)C)NC(=O)C2=CC(=C(C(=C2)OC)OC)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H23NO6S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

393.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.